molecular formula C14H11NO2 B1664607 3-Methoxyacridin-9-one CAS No. 61736-68-3

3-Methoxyacridin-9-one

Cat. No.: B1664607
CAS No.: 61736-68-3
M. Wt: 225.24 g/mol
InChI Key: ADBWQPLAHHOFQA-UHFFFAOYSA-N
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Description

3-Methoxyacridin-9-one is a heterocyclic organic compound with the chemical formula C14H11NO2. It is a derivative of acridine and is known for its diverse applications in medical, environmental, and industrial research. This compound is particularly noted for its role as a potassium channel antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyacridin-9-one typically involves the cyclization of 2-bromobenzoic acid with aniline derivatives, followed by a cyclization reaction to form acridone derivatives . The reaction conditions often include the use of propargyl bromide and azide-alkyne cycloaddition (click reaction) to yield the final product in good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyacridin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the acridine ring .

Scientific Research Applications

3-Methoxyacridin-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s role as a potassium channel antagonist makes it valuable in studying ion channel functions and related biological processes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxyacridin-9-one involves its interaction with potassium channels, where it acts as an antagonist . This interaction can influence various cellular processes, including signal transduction and ion transport. Additionally, the compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapies by inhibiting topoisomerase enzymes and inducing apoptosis .

Comparison with Similar Compounds

    Acridine: A parent compound with similar structural features but different functional groups.

    9-Aminoacridine: Known for its anticancer and antinociceptive activities.

    Amsacrine: A clinically used anticancer drug that intercalates with DNA and inhibits topoisomerase II.

Uniqueness: 3-Methoxyacridin-9-one is unique due to its specific methoxy group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with potassium channels and DNA, making it a versatile compound for various research applications .

Properties

IUPAC Name

3-methoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBWQPLAHHOFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210737
Record name 3-Methoxyacridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61736-68-3
Record name 3-Methoxyacridin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061736683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyacridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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